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Compound of Interest

Compound Name: Filic-3-en-25-al

Cat. No.: B593578

Disclaimer: Direct experimental spectral data for "Filic-3-en-25-al" is not readily available in
surveyed scientific literature and databases. This guide, therefore, presents a hypothetical but
scientifically grounded spectral dataset based on the analysis of structurally similar
compounds, particularly triterpenoids with a filicane (fernane) skeleton and those bearing
aldehyde functionalities. The presented data serves as a predictive framework for researchers
and drug development professionals.

The hypothetical structure of Filic-3-en-25-al is based on its nomenclature, suggesting a
pentacyclic triterpenoid of the filicane class, featuring a double bond at the C-3 position and an
aldehyde group at C-25.

Hypothetical Spectral Data

The following tables summarize the predicted spectral data for Filic-3-en-25-al.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for Filic-3-en-25-al (in CDCls, 500 MHz)
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Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, H2)
H-3 ~5.40 brs
H-25 ~9.80 S
Methyls ~0.80-1.20 s, d
Methylene/Methine ~1.00 - 2.50 m

Table 2: Predicted 13C NMR Spectral Data for Filic-3-en-25-al (in CDCls, 125 MHz)

Carbon Predicted Chemical Shift (6, ppm)
C-3 ~121.0

C-4 ~142.0

C-25 ~205.0

Quaternary C ~35.0-50.0

Methine CH ~45.0 - 60.0

Methylene CH:2 ~18.0 - 40.0

Methyl CHs ~15.0 - 30.0

Mass Spectrometry (MS)

e Molecular lon (M*): Predicted at m/z = 438.35, corresponding to the molecular formula
C30H460.

o Key Fragmentation Patterns: The mass spectrum of pentacyclic triterpenoids is often
characterized by specific fragmentation patterns.[1] A retro-Diels-Alder cleavage of the C ring
is a common fragmentation pathway for unsaturated pentacyclic triterpenoids.[1] The loss of
the aldehyde group (CHO) or related fragments is also expected.

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for Filic-3-en-25-al

Predicted Wavenumber

Functional Group Intensity
(cm™)

C-H (aldehyde) ~2820 and ~2720 Medium

C=0 (aldehyde) ~1725 - 1705 Strong

C=C (alkene) ~1650 Medium

C-H (alkane) ~2960 - 2850 Strong

Experimental Protocols

The acquisition of spectral data for a novel triterpenoid like Filic-3-en-25-al would follow
established methodologies for natural product characterization.

Sample Preparation

The isolated and purified compound is dissolved in an appropriate deuterated solvent for NMR
analysis (e.g., CDCIs, CsDsN). For MS analysis, the sample is typically dissolved in a volatile
solvent like methanol or acetonitrile. IR spectroscopy can be performed on the solid sample
using a KBr pellet or as a thin film.

NMR Spectroscopy

1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or
higher).[2] A standard suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is
essential for the complete assignment of proton and carbon signals and to establish the
connectivity of the molecule.[2]

Mass Spectrometry

High-resolution mass spectrometry (HRMS), often using techniques like Electrospray lonization
(ESI) or Atmospheric Pressure Chemical lonization (APCI) coupled with a time-of-flight (TOF)
or Orbitrap mass analyzer, is used to determine the accurate mass and elemental composition
of the molecular ion.[1] Tandem MS (MS/MS) experiments are conducted to induce
fragmentation and elucidate the structure of the molecule.[1]
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Infrared Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
The sample is prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl). The spectrum
is recorded over the mid-IR range (typically 4000-400 cm—?) to identify the functional groups
present in the molecule.[2]

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the hypothetical
structure and fragmentation of Filic-3-en-25-al.

General Workflow for Spectroscopic Analysis of a Novel Triterpenoid
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Caption: Workflow for the spectroscopic analysis of a novel natural product.
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Hypothetical Structure and MS Fragmentation of Filic-3-en-25-al

Filic-3-en-25-al Structure

[Hypothetical Structure

of Filic-3-en-25-al] M_plus

-CHO DA \
/ Key Ftagments \

Loss of CHO Retro-Diels-Alder
[M-29]+ Fragment

Other Fragments

Click to download full resolution via product page

Caption: Hypothetical structure and key MS fragmentation of Filic-3-en-25-al.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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